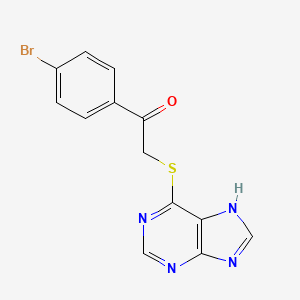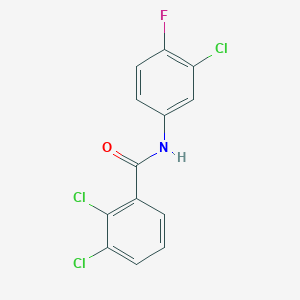![molecular formula C20H19FN2O3S B5729623 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to prevent graft rejection by inhibiting T cell activation and migration.
Mecanismo De Acción
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, specifically targeting S1P receptors 1, 3, 4, and 5. By binding to these receptors, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of lymphocytes in circulation. This effect is mediated by the phosphorylation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide by sphingosine kinase 2, which results in the formation of a bioactive metabolite that binds to S1P receptors.
Biochemical and Physiological Effects
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of T cell activation and migration, and the induction of apoptosis in cancer cells. 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in lab experiments is its specificity for S1P receptors, which allows for the selective modulation of lymphocyte trafficking. However, one limitation is the potential for off-target effects, as 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to bind to other receptors besides S1P receptors.
Direcciones Futuras
There are several future directions for the study of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, including the development of more specific S1P receptor modulators, the investigation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in combination with other therapies for cancer and multiple sclerosis, and the exploration of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in other disease models. Additionally, the potential for 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory bowel disease, should be further explored.
Métodos De Síntesis
The synthesis of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide involves several steps, including the condensation of 2-amino-2-methylpropane-1,3-diol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-(2-fluorobenzyl)phenol. The final step involves the reaction of the resulting intermediate with benzylamine to produce 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide.
Propiedades
IUPAC Name |
4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-19-7-3-1-6-16(19)14-26-20-8-4-2-5-15(20)13-23-17-9-11-18(12-10-17)27(22,24)25/h1-12,23H,13-14H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRJNMFHHUHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)

